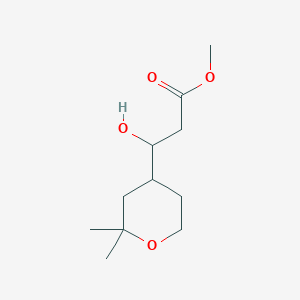
methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of certain inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various applications, making it a versatile compound for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate. One direction is to further investigate its mechanism of action in order to develop more effective therapeutic agents. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, more studies are needed to fully understand its biochemical and physiological effects and to assess its safety and toxicity.
Métodos De Síntesis
Methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate can be synthesized through the reaction of 3-hydroxypropanoic acid with 2,2-dimethyltetrahydrofuran in the presence of a strong acid catalyst. The resulting compound is then esterified with methanol to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropanoate has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-inflammatory and anti-cancer agent. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In material science, it has been used as a precursor for the synthesis of functionalized polymers and materials.
Propiedades
IUPAC Name |
methyl 3-(2,2-dimethyloxan-4-yl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2)7-8(4-5-15-11)9(12)6-10(13)14-3/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNIFLSWIJRBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)

![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5056817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)